N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 89707-36-8
VCID: VC17292922
InChI: InChI=1S/C22H26N2S/c1-4-24(5-2)14-15-25-21-16-18-11-7-9-13-20(18)22(23-21)19-12-8-6-10-17(19)3/h6-13,16H,4-5,14-15H2,1-3H3
SMILES:
Molecular Formula: C22H26N2S
Molecular Weight: 350.5 g/mol

N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine

CAS No.: 89707-36-8

Cat. No.: VC17292922

Molecular Formula: C22H26N2S

Molecular Weight: 350.5 g/mol

* For research use only. Not for human or veterinary use.

N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine - 89707-36-8

Specification

CAS No. 89707-36-8
Molecular Formula C22H26N2S
Molecular Weight 350.5 g/mol
IUPAC Name N,N-diethyl-2-[1-(2-methylphenyl)isoquinolin-3-yl]sulfanylethanamine
Standard InChI InChI=1S/C22H26N2S/c1-4-24(5-2)14-15-25-21-16-18-11-7-9-13-20(18)22(23-21)19-12-8-6-10-17(19)3/h6-13,16H,4-5,14-15H2,1-3H3
Standard InChI Key WFCADHGCNLPSQN-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CCSC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3C

Introduction

Chemical Identity and Structural Features

Fundamental Properties

The compound’s chemical identity is defined by its IUPAC name, N,N-diethyl-2-[1-(2-methylphenyl)isoquinolin-3-yl]sulfanylethanamine, and its canonical SMILES representation (CCN(CC)CCSC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3C). Key physicochemical properties include:

PropertyValue
CAS No.89707-36-8
Molecular FormulaC22H26N2S\text{C}_{22}\text{H}_{26}\text{N}_2\text{S}
Molecular Weight350.5 g/mol
InChIKeyWFCADHGCNLPSQN-UHFFFAOYSA-N

The structural complexity arises from the fusion of an isoquinoline heterocycle, a 2-methylphenyl group at position 1, and a diethylaminoethylsulfanyl moiety at position 3.

Structural Analysis

The isoquinoline core provides a rigid aromatic framework, while the 2-methylphenyl substituent introduces steric bulk that may influence binding interactions in biological systems. The sulfanyl (-S-) bridge connects the heterocycle to the ethanamine chain, which terminates in a diethylamino group. This combination of hydrophobic (aromatic rings), polar (amine), and sulfur-containing groups suggests multifunctional reactivity and potential interactions with enzymes or receptors .

Synthesis and Reaction Pathways

Multi-Step Synthesis

The synthesis of N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine involves sequential modifications of the isoquinoline scaffold. A generalized pathway includes:

  • Isoquinoline Functionalization: Introduction of the 2-methylphenyl group via Friedel-Crafts alkylation or cross-coupling reactions.

  • Sulfanylation: Thiolation at position 3 using reagents like N-cyclohexyldithiocarbamatecyclohexylammonium salt under reflux conditions .

  • Alkylation: Reaction with chloroethylamine derivatives to attach the diethylaminoethyl chain, often employing triethylamine as a base .

Modern techniques such as microwave-assisted synthesis and catalytic methods are employed to enhance yield and purity.

Key Intermediate Utility

The compound serves as a precursor for further derivatization. For example, the sulfanyl group can undergo oxidative coupling, while the diethylamino moiety permits quaternization or Schiff base formation. Analogous quinoxaline derivatives have been functionalized via hydrazide intermediates to create bioactive amides and peptides , suggesting similar potential for this isoquinoline-based compound.

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR are critical for confirming regiochemistry. For example, signals at δ 3.72 ppm (1H^1\text{H}) and 34.6 ppm (13C^{13}\text{C}) correspond to the sulfanyl-linked ethyl group .

  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak at m/z 350.5 [M+H]+^+.

Chromatographic Techniques

Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity, while GC-MS aids in volatile impurity profiling.

Applications in Synthetic Chemistry

Intermediate for Complex Molecules

The compound’s reactive sites enable diverse transformations:

  • Sulfanyl Group: Oxidizable to sulfoxides or sulfones for polarity tuning.

  • Amine Functionality: Suitable for reductive amination or urea formation.

Quinoxaline-based analogs have been converted into hydrazides and peptide conjugates with enhanced bioactivity , suggesting parallel opportunities for this isoquinoline derivative.

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